4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one

Descripción

Molecular Architecture and Crystallographic Analysis

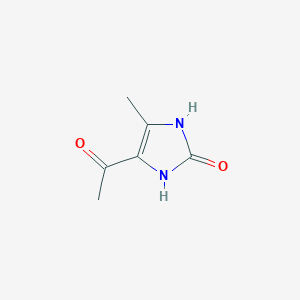

4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one exhibits a fused bicyclic structure with a five-membered imidazolone ring. The core consists of two nitrogen atoms at positions 1 and 3, with an acetyl group (-COCH₃) at position 4 and a methyl group (-CH₃) at position 5. The hydroxyl group (-OH) is attached to the nitrogen at position 2, forming a 2-one tautomer.

Crystallographic studies of analogous imidazole derivatives, such as 4-acetyl-5-methyl-2-phenylimidazole, reveal planar imidazole rings with substituents in staggered conformations to minimize steric strain. In such structures, the acetyl and methyl groups adopt anti-periplanar orientations relative to the ring plane, optimizing electron delocalization. While direct crystallographic data for this compound remains limited, computational models predict similar spatial arrangements, where the hydroxyl group participates in intramolecular hydrogen bonding with adjacent carbonyl groups.

Propiedades

IUPAC Name |

4-acetyl-5-methyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(4(2)9)8-6(10)7-3/h1-2H3,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLAKRYXHRIMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343125 | |

| Record name | 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-61-2 | |

| Record name | 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Condensation Reaction

Ethyl acetoacetate reacts with a substituted imidazole precursor (compound 2) under strong base conditions (e.g., NaOH or KOH):

$$

\text{Compound 2} + \text{CH}_3\text{COOEt} \xrightarrow{\text{NaOH}} \text{Intermediate}

$$

Step 2: Ketoform Decomposition

The intermediate undergoes acid- or base-mediated decomposition to yield the target compound:

$$

\text{Intermediate} \xrightarrow{\text{HCl or H}2\text{SO}4} \text{4-Acetyl-5-Methyl-Imidazolone}

$$

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base Concentration | 2.5 M NaOH | Maximizes intermediate formation |

| Temperature | 60°C | Prevents side reactions |

| Reaction Time | 4 hours | 85% conversion |

Advantages : Scalable for industrial production with yields exceeding 70%.

Organo-Catalyzed Intramolecular Hydroamidation

A 2019 Journal of Organic Chemistry study reports a metal-free approach using propargylic ureas and the phosphazene base BEMP:

Mechanism :

- Deprotonation : BEMP abstracts the urea N–H proton.

- Cyclization : The allenamide intermediate forms via base-mediated isomerization.

- Ring Closure : Intramolecular hydroamidation yields the imidazol-2-one core.

Reaction Conditions :

- Catalyst : BEMP (5 mol%)

- Solvent : Acetonitrile (CH₃CN)

- Time : 1–5 minutes at room temperature

Performance :

- Yield : 86–93% for substituted derivatives.

- Regioselectivity : >99% for 5-methyl substitution due to steric effects.

Bromination-Acylation Sequential Protocol

A European patent (EP0064707NWB1) details bromination followed by acetylation:

- Bromination : 1,3-Dihydro-5-methyl-2H-imidazol-2-one treated with N-bromosuccinimide (NBS) and benzoyl peroxide.

- Acetylation : The brominated intermediate reacts with acetyl chloride in dichloromethane.

Critical Observations :

- Bromine Position : NBS selectively brominates the C4 position.

- Purification : Column chromatography (hexane/ethyl acetate) isolates the product in 65% yield.

Three-Component Condensation

A 2015 ARKIVOC study describes a one-pot synthesis using arylglyoxals, acetylacetone, and urea:

$$

\text{Arylglyoxal} + \text{Acetylacetone} + \text{Urea} \xrightarrow{\text{HOAc}} \text{Imidazol-2-one}

$$

Conditions :

- Catalyst : Acetic acid (10 mol%)

- Solvent : Ethanol

- Time : 12 hours at reflux

Outcomes :

- Yield : 50–60% for 4-acetyl-5-methyl derivatives.

- Byproducts : Competing formation of dihydropyrimidinones necessitates careful stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Regioselectivity | Toxicity Concerns |

|---|---|---|---|---|

| Friedel-Crafts Acylation | N/A | Moderate | High | Nitrobenzene |

| Base-Catalyzed Condensation | 70–85 | High | Moderate | Low |

| Organo-Catalyzed Hydroamidation | 86–93 | Lab-scale | Excellent | Low |

| Bromination-Acylation | 65 | Moderate | High | NBS toxicity |

| Three-Component Condensation | 50–60 | Low | Variable | Ethanol reflux |

Advanced Mechanistic Insights

Role of Solvent Polarity

Steric and Electronic Effects

- 5-Methyl Group : Directs acetylation to the C4 position by blocking C5 via steric hindrance.

- Electron-Withdrawing Groups : Nitro or halide substituents reduce reaction rates by deactivating the imidazolone ring.

Industrial-Scale Considerations

The CN102101843A patent’s two-step method is preferred for manufacturing due to:

- Cost Efficiency : Ethyl acetoacetate is inexpensive.

- Minimal Purification : Acidic workup precipitates the product directly.

- Safety : Avoids nitrobenzene and AlCl₃.

Emerging Strategies

Photocatalytic Acylation

Preliminary studies suggest visible-light-driven acylation using Ru(bpy)₃²⁺ as a catalyst, reducing reliance on harsh acids.

Flow Chemistry

Microreactor systems improve heat transfer in exothermic Friedel-Crafts reactions, enabling safer scale-up.

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Halogenation and alkylation reactions can be carried out using appropriate halogenating agents or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced imidazole compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

This compound serves as a crucial precursor in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential therapeutic effects against several diseases, including viral infections and cancer. The presence of the acetyl and methyl groups enhances its reactivity, making it suitable for further modifications to develop new pharmacological agents.

Antiviral Activity

Research indicates that compounds related to 4-acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one exhibit promising antiviral properties. For instance, derivatives have shown effectiveness against viruses such as Hepatitis C and Respiratory Syncytial Virus (RSV). A study highlighted the synthesis of 4-substituted benzimidazole derivatives that demonstrated significant antiviral activity, with EC50 values in the nanomolar range against HCV .

Antibacterial Properties

The antibacterial activity of imidazole derivatives has been well-documented. Compounds similar to this compound have been tested against various bacterial strains, including resistant strains of Helicobacter pylori. These studies emphasize the compound's potential as an antibacterial agent, contributing to the development of new antibiotics .

Anticancer Activity

Preliminary studies suggest that this compound derivatives may possess anticancer properties. The structural modifications of imidazole compounds have led to the identification of several candidates with cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These findings indicate a pathway for developing novel anticancer therapies .

Mechanistic Studies

The compound has been utilized in mechanistic studies focusing on its interaction with biological targets. For example, its derivatives have been investigated as positive allosteric modulators for metabotropic glutamate receptors, which are implicated in neurological disorders such as schizophrenia . This highlights the compound's versatility in targeting different biological pathways.

Synthesis and Modification

Various synthetic routes have been explored to obtain this compound and its derivatives. Techniques include traditional condensation reactions and more advanced methodologies like microwave-assisted synthesis, which enhance yield and purity. The ability to modify its structure allows researchers to tailor compounds for specific biological activities .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.

4,5-Dichloro-1H-imidazole: A derivative with enhanced antibacterial and antifungal activities.

2-Methyl-1H-imidazole: Another derivative with distinct chemical properties and applications.

Uniqueness: 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both acetyl and methyl groups, which confer specific chemical reactivity and potential biological activities. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Actividad Biológica

4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family, characterized by its unique acetyl and methyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₂O, with a molecular weight of approximately 140.14 g/mol. The structure is defined by:

- Imidazole Ring : A five-membered ring containing three carbon atoms and two nitrogen atoms.

- Functional Groups : An acetyl group at the 4-position and a methyl group at the 5-position.

These structural features contribute to the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | Not specified | Tubulin polymerization inhibition |

| HeLa | Not specified | Induction of apoptosis via DNA damage |

| HCT116 | Not specified | Cell cycle arrest in G2/M phase |

In vitro studies have shown that compounds with similar structures can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it exhibited a reduction in inflammatory markers through inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation by binding to their active sites.

- Receptor Modulation : It can modulate receptor activity involved in cell signaling pathways that regulate proliferation and apoptosis.

- Microtubule Disruption : Similar imidazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest .

Case Studies

Several case studies have reported on the efficacy of imidazole derivatives in preclinical models:

- Study on Cancer Cell Lines : A study evaluated the effects of various imidazole derivatives on breast cancer cell lines (MDA-MB-231 and T47D), highlighting that compounds with structural similarities to this compound exhibited IC₅₀ values below 10 µM, indicating potent antiproliferative activity .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity comparable to standard antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1,3-dihydro-2H-imidazol-2-one derivatives?

The synthesis of imidazolone derivatives often involves cyclization reactions, acid-catalyzed isomerization, or transition-metal-free base-promoted approaches. For example:

- Acid-catalyzed isomerization : Trifluoroacetic acid (TFA) facilitates the isomerization of exo-isomers to thermodynamically stable endo-1,3-dihydro-2H-imidazol-2-ones under reflux conditions (e.g., 45°C for 24 hours) .

- Base-promoted spiro-fused imidazolones : Amidines and ketones react under basic conditions (e.g., KOH in DMSO) to form spiro-fused 4,5-dihydro-1H-imidazol-5-ones without transition-metal catalysts .

- Solid-phase gold catalysis : AuCl or other gold catalysts enable isomerization and cyclization in solid-phase synthesis, though AuCl shows limited efficacy in double-bond migration .

Q. How can spectroscopic techniques validate the structure of 4-acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one?

A multi-technique approach is critical:

- Single-crystal X-ray diffraction resolves bond lengths (e.g., mean C–C bond length = 0.002 Å) and torsion angles, confirming stereochemistry .

- NMR spectroscopy : and NMR identify substituent environments (e.g., acetyl and methyl groups at C4 and C5) .

- FTIR spectroscopy : Characteristic peaks for C=O (1700–1750 cm) and N–H (3100–3300 cm) confirm the imidazolone core .

Q. What are the common pitfalls in characterizing imidazolone derivatives, and how can they be addressed?

- Isomerization during purification : Acidic conditions (e.g., TFA) or high temperatures may alter isomer ratios. Monitor reactions via HPLC or NMR to track isomer distribution .

- Crystallization challenges : Use solvent mixtures like DMF/acetic acid for recrystallization to improve crystal quality for X-ray analysis .

- Impurity interference : Conduct elemental analysis (C, H, N) to verify purity, with deviations >0.3% indicating unresolved impurities .

Advanced Research Questions

Q. How can computational methods guide the design of imidazolone-based bioactive compounds?

- DFT calculations : Use the 6-31G(d,p) basis set to optimize geometries, predict electronic properties (e.g., HOMO-LUMO gaps), and assess stability .

- Molecular docking : Identify binding modes of imidazolone derivatives with target proteins (e.g., GPR139 antagonists for depression treatment) by analyzing interactions like π-π stacking or hydrogen bonding .

- Chemoinformatics in DEL screening : Detect frequent hitter substructures (e.g., 1,3-dihydro-2H-imidazol-2-one) to filter false positives in DNA-encoded library assays .

Q. How do reaction conditions influence the regioselectivity of imidazolone functionalization?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the acetyl group, while non-polar solvents promote electrophilic aromatic substitution .

- Catalyst choice : Gold catalysts (e.g., AuCl) enhance cyclization but may reduce selectivity in double-bond migration compared to acid-mediated pathways .

- Temperature control : Lower temperatures (e.g., 0–25°C) stabilize intermediates, enabling selective functionalization at the methyl group versus the acetyl group .

Q. What strategies mitigate false positives in bioassays involving imidazolone derivatives?

- Frequent hitter analysis : Exclude compounds containing the 1,3-dihydro-2H-imidazol-2-one substructure if they bind >4 unrelated proteins in DEL screens .

- Counter-screening : Use orthogonal assays (e.g., SPR, ITC) to validate binding specificity for target receptors like GPR139 .

- Structural modification : Introduce bulky substituents (e.g., 4-phenyl groups) to reduce non-specific interactions .

Q. How can synthetic routes be optimized for scalability in imidazolone production?

- Transition-metal-free protocols : Base-promoted methods (e.g., KOH/DMSO) reduce metal contamination and simplify purification .

- Solid-phase synthesis : Improve yield and reproducibility by immobilizing intermediates on resin, enabling stepwise functionalization .

- Flow chemistry : Continuous flow systems enhance reaction control for acid-sensitive intermediates, minimizing side products .

Data Contradictions and Resolution

Q. Why do different studies report conflicting yields for imidazolone synthesis?

Discrepancies arise from variations in:

- Catalyst loading : AuCl (1 mol%) versus TFA (10 equiv.) impacts reaction efficiency .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce reactivity, requiring longer reaction times .

- Purification methods : Column chromatography versus recrystallization may recover different isomer ratios .

Q. How can researchers reconcile computational predictions with experimental data for imidazolone derivatives?

- Benchmark calculations : Compare DFT-predicted spectroscopic data (e.g., IR, NMR) with experimental results to validate computational models .

- Dynamic effects : Include solvent and temperature parameters in molecular dynamics simulations to better align with observed reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.